molecular formula C8H14O B13971559 1-Ethenylcyclobutaneethanol

1-Ethenylcyclobutaneethanol

Cat. No.: B13971559
M. Wt: 126.20 g/mol
InChI Key: HXHQTOOSLOQJFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Ethenylcyclobutaneethanol is an organic compound characterized by a cyclobutane ring with an ethenyl group and an ethanol group attached. This compound is of interest due to its unique structure, which combines the reactivity of an alcohol with the strained ring system of cyclobutane, making it a valuable subject in organic synthesis and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethenylcyclobutaneethanol can be synthesized through several methods. One common approach involves the reaction of cyclobutene with ethylene oxide in the presence of a catalyst to form the desired product. The reaction typically requires controlled temperatures and pressures to ensure high yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to maintain optimal reaction conditions. Catalysts such as palladium or nickel may be employed to facilitate the reaction, and the product is often purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions: 1-Ethenylcyclobutaneethanol undergoes various chemical reactions, including:

    Oxidation: The alcohol group can be oxidized to form aldehydes or carboxylic acids using reagents like potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form cyclobutane derivatives using hydrogen gas and a metal catalyst.

    Substitution: The hydroxyl group can be substituted with halogens or other functional groups using reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Thionyl chloride in an inert solvent like dichloromethane.

Major Products:

    Oxidation: Cyclobutane carboxylic acid.

    Reduction: Cyclobutane derivatives.

    Substitution: Halogenated cyclobutane compounds.

Scientific Research Applications

1-Ethenylcyclobutaneethanol has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of polymers and other materials due to its reactive functional groups.

Mechanism of Action

The mechanism by which 1-ethenylcyclobutaneethanol exerts its effects involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with other molecules, influencing their structure and reactivity. The ethenyl group can participate in addition reactions, while the cyclobutane ring can undergo ring-opening reactions under certain conditions. These interactions make the compound versatile in both chemical and biological contexts.

Comparison with Similar Compounds

Uniqueness: 1-Ethenylcyclobutaneethanol is unique due to its combination of a strained cyclobutane ring, a reactive ethenyl group, and a hydroxyl group. This combination allows it to participate in a wide range of chemical reactions, making it a valuable compound in both research and industrial applications.

Properties

IUPAC Name

2-(1-ethenylcyclobutyl)ethanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14O/c1-2-8(6-7-9)4-3-5-8/h2,9H,1,3-7H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXHQTOOSLOQJFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC1(CCC1)CCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

126.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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